![molecular formula C15H14BNO5 B13988397 4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is part of the benzoxaborole family, known for their boron-containing heterocyclic structures which exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaborole derivatives .
科学研究应用
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate has several scientific research applications:
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it inhibits leucyl-tRNA synthetase in mycobacteria, disrupting protein synthesis and leading to antimicrobial activity . Additionally, it inhibits phosphodiesterase enzymes, reducing the production of pro-inflammatory cytokines and alleviating symptoms of inflammatory skin conditions .
相似化合物的比较
Similar Compounds
Crisaborole: Another benzoxaborole compound used in the treatment of skin conditions like atopic dermatitis.
AN2728: A benzoxaborole derivative with similar inhibitory effects on phosphodiesterase enzymes.
Uniqueness
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzoxaborole derivatives .
属性
分子式 |
C15H14BNO5 |
|---|---|
分子量 |
299.09 g/mol |
IUPAC 名称 |
(4-methoxyphenyl) N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate |
InChI |
InChI=1S/C15H14BNO5/c1-20-12-4-6-13(7-5-12)22-15(18)17-11-3-2-10-9-21-16(19)14(10)8-11/h2-8,19H,9H2,1H3,(H,17,18) |
InChI 键 |
BTKTXSTWMJDWOU-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)OC3=CC=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


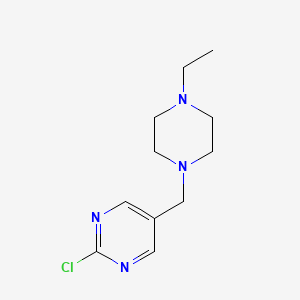
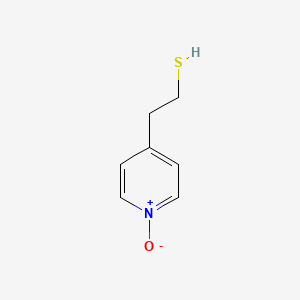
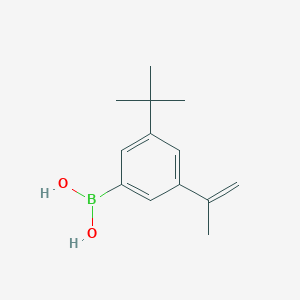
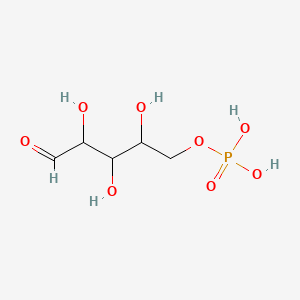
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
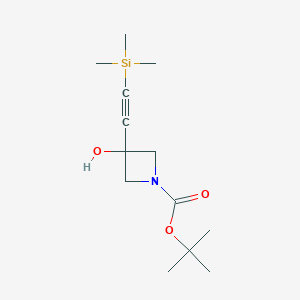
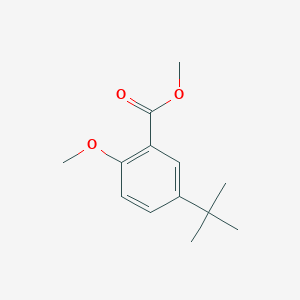
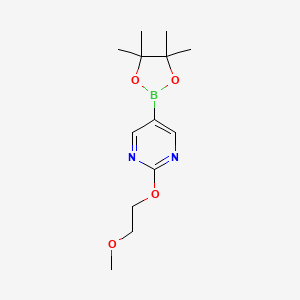
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)
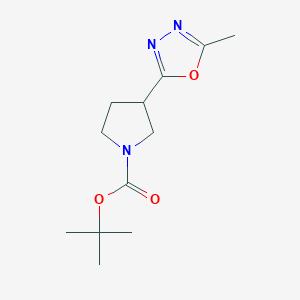

![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)
